

Application Notes and Protocols for Reactions with 3-Bromo-2-iodophenol

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Compound of Interest

Compound Name: **3-Bromo-2-iodophenol**

Cat. No.: **B1280285**

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This document provides detailed application notes and experimental protocols for various chemical transformations involving **3-Bromo-2-iodophenol**. The selection of appropriate bases and solvents is critical for achieving high yields and selectivity in these reactions. The following sections detail methodologies for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, with a focus on the strategic choice of reaction conditions.

Introduction to the Reactivity of 3-Bromo-2-iodophenol

3-Bromo-2-iodophenol is a versatile building block in organic synthesis, featuring three distinct functional groups: a hydroxyl group, a bromine atom, and an iodine atom. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature of this molecule. The C-I bond is significantly more reactive towards oxidative addition with palladium(0) catalysts due to its lower bond dissociation energy compared to the C-Br bond. This inherent difference in reactivity allows for selective functionalization at the 2-position. The hydroxyl group can also be functionalized, for example, through Williamson ether synthesis or Ullmann condensation, typically after deprotonation with a suitable base.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For **3-Bromo-2-iodophenol**, these reactions can be performed selectively at the more reactive C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between **3-Bromo-2-iodophenol** and an organoboron compound. Selective coupling at the C-I bond is readily achieved under standard conditions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond

- Materials:

- **3-Bromo-2-iodophenol**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2/\text{PPh}_3$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., 1,4-dioxane/water, toluene/water)
- Inert gas (Argon or Nitrogen)

- Procedure:

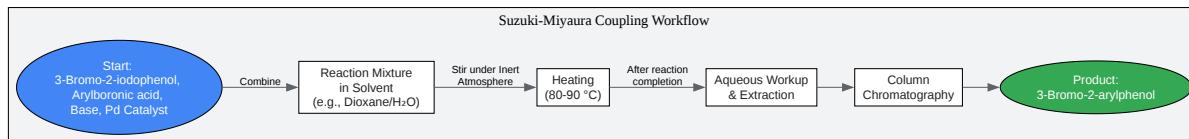
- To a flame-dried Schlenk flask, add **3-Bromo-2-iodophenol** (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K_2CO_3 , 2.0 mmol).
- Evacuate and backfill the flask with an inert gas three times.
- Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 mmol, 3 mol%).
- Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).
- Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of **3-Bromo-2-iodophenol** with Various Arylboronic Acids

Entry	Arylboronic Acid	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	K_2CO_3	Dioxane/ H_2O	85	6	92
2	4-Methoxyphenylboronic acid	Cs_2CO_3	Toluene/ H_2O	90	8	88
3	4-Fluorophenylboronic acid	K_3PO_4	Dioxane/ H_2O	80	10	95
4	3-Thienylboronic acid	K_2CO_3	Dioxane/ H_2O	85	6	85

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.



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Suzuki-Miyaura Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between **3-Bromo-2-iodophenol** and a terminal alkyne, selectively at the C-I bond.[1]

Experimental Protocol: Selective Sonogashira Coupling at the C-I Bond

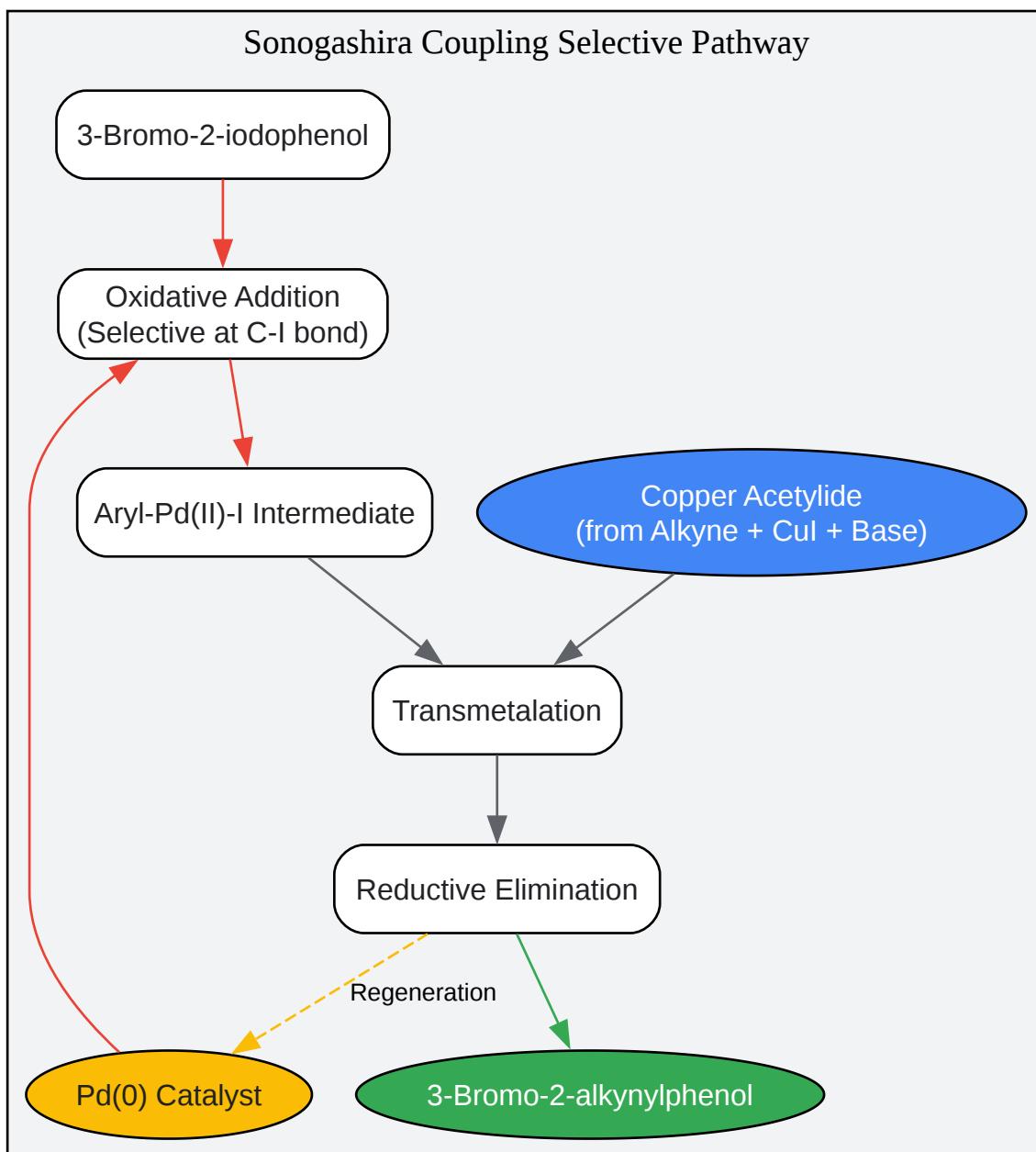
- Materials:
 - 3-Bromo-2-iodophenol**
 - Terminal alkyne (e.g., phenylacetylene)
 - Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
 - Copper(I) salt (e.g., CuI)
 - Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
 - Solvent (e.g., THF, DMF)
 - Inert gas (Argon or Nitrogen)
- Procedure:

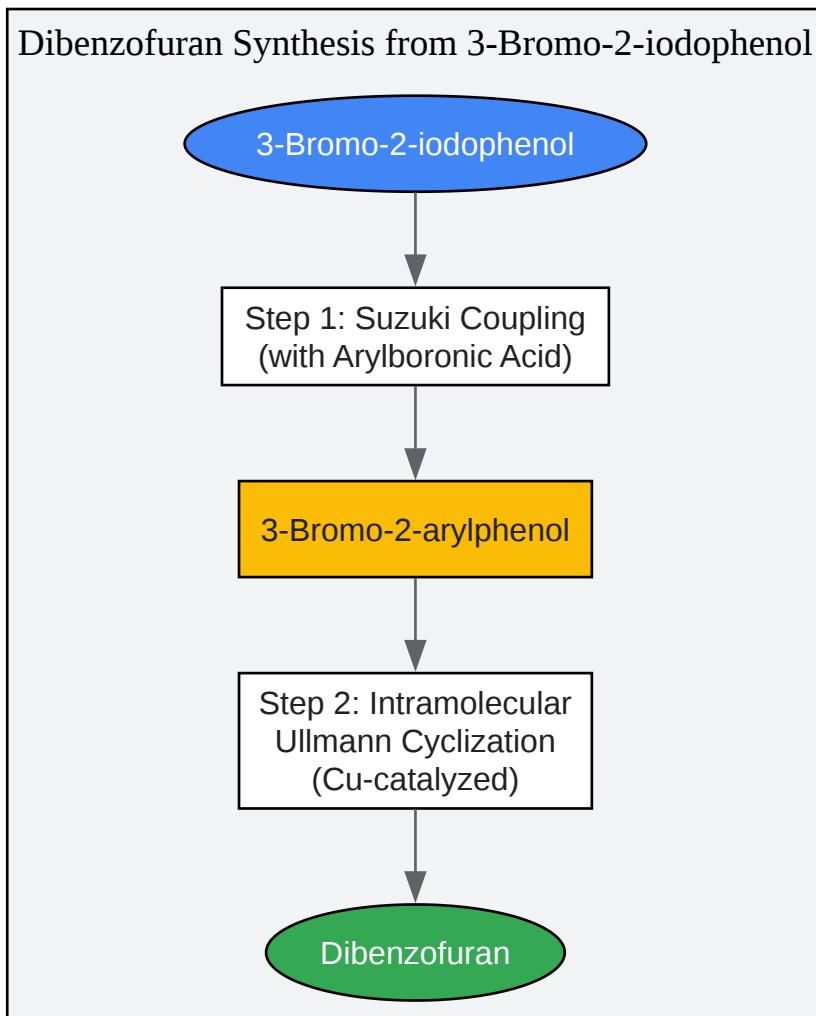
- To a dry Schlenk flask under an inert atmosphere, add **3-Bromo-2-iodophenol** (1.0 mmol), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.02 mmol, 2 mol%), and the copper(I) salt (e.g., CuI , 0.04 mmol, 4 mol%).
- Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., TEA, 2.0 mmol).
- Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
- Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
- Stir the reaction at room temperature for 2-8 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
- Monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
- Wash the filtrate with saturated aqueous NH_4Cl solution and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling of **3-Bromo-2-iodophenol** with Various Terminal Alkynes

Entry	Terminal Alkyne	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	TEA	THF	25	4	90
2	1-Hexyne	DIPEA	DMF	40	6	85
3	Trimethylsilylacetylene	TEA	THF	25	3	94
4	Ethynylbenzene	TEA	THF	25	4	88

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.





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References

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